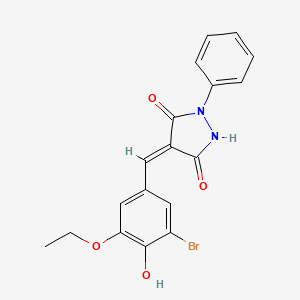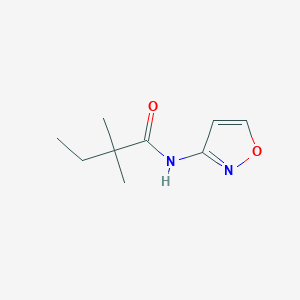
4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as BPHB, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent in various scientific research applications.
作用機序
The mechanism of action of 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it has a low risk of causing harmful side effects at therapeutic doses. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One area of interest is the development of more efficient synthesis methods for this compound, which could help to make it more widely available for scientific research. Another area of interest is the investigation of this compound's potential as a treatment for other neurodegenerative diseases, such as Huntington's disease. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects associated with its use in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a therapeutic agent in various scientific research applications. Its potential anti-inflammatory, antioxidant, and anti-tumor properties, as well as its ability to improve cognitive function and memory, make it an attractive candidate for further research. While there are some limitations associated with its use in lab experiments, such as its limited solubility in water, this compound's relatively low toxicity and high therapeutic index make it a promising compound for future scientific research.
合成法
4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized by the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a base catalyst. The resulting product is a yellow crystalline powder with a melting point of 245-247°C.
科学的研究の応用
4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(4E)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-2-25-15-10-11(9-14(19)16(15)22)8-13-17(23)20-21(18(13)24)12-6-4-3-5-7-12/h3-10,22H,2H2,1H3,(H,20,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCSBHOKDDZHHZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)

![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)



![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)
![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)